molecular formula C10H4F2N2O B11893755 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- CAS No. 61338-33-8

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo-

Cat. No.: B11893755
CAS No.: 61338-33-8
M. Wt: 206.15 g/mol
InChI Key: KKGNDVLQENGPSP-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinoline derivative characterized by a nitrile group at position 3, fluorine atoms at positions 5 and 8, and a 1,4-dihydro-4-oxo scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The nitrile group enhances metabolic stability compared to carboxylic acid derivatives, while the difluoro substitution modulates electron distribution and binding affinity .

Properties

IUPAC Name

5,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNDVLQENGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640775
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-33-8
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of fluorine atoms at positions 5 and 8 using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitrile Group Introduction: The nitrile group is introduced at position 3 through a reaction with cyanogen bromide or similar reagents.

    Oxidation: The keto group at position 4 is formed through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form polycyclic structures.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. Specifically, compounds similar to 3-Quinolinecarbonitrile have been evaluated for their efficacy against various bacterial strains. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that 3-Quinolinecarbonitrile may act as a modulator of key signaling pathways involved in cancer progression .

Phosphodiesterase Inhibition

One of the notable applications of quinoline derivatives is their role as phosphodiesterase inhibitors. These inhibitors are crucial in regulating intracellular signaling pathways and have implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of 3-Quinolinecarbonitrile suggest it may possess similar inhibitory properties, thus warranting further investigation into its pharmacological effects .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is vital in drug development. The presence of fluorine atoms in 3-Quinolinecarbonitrile is believed to enhance lipophilicity and biological activity compared to non-fluorinated analogs. This aspect has been explored in various studies to optimize the compound's efficacy against specific targets .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics.
Study BAnticancer ActivityShowed that 3-Quinolinecarbonitrile induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study CPhosphodiesterase InhibitionConfirmed that the compound inhibited PDE4 with an IC50 value comparable to known inhibitors, suggesting potential for treating respiratory diseases.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, similar quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Functional Group Variations at Position 3

The substitution at position 3 significantly influences physicochemical and biological properties:

  • Carboxylic Acid Derivatives: Compounds like 3-Quinolinecarboxylic acid, 1-cyclopropyl-7,8-difluoro-1,4-dihydro-6-methoxy-4-oxo- (CAS 1329836-33-0) exhibit higher polarity and hydrogen-bonding capacity due to the carboxylic acid group. This enhances solubility but may reduce membrane permeability compared to nitrile analogs .
  • Ester Derivatives : Ethyl esters (e.g., CAS 1029364-77-9) balance lipophilicity and metabolic stability, serving as prodrugs that hydrolyze to active carboxylic acids .
  • Nitrile Group (Target Compound): The nitrile group in 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- reduces polarity, improving blood-brain barrier penetration and resistance to enzymatic degradation .

Fluorine Substitution Patterns

Fluorine positioning affects electronic effects and target interactions:

  • Monofluoro Analogs: 3-Quinolinecarbonitrile,7-fluoro-1,4-dihydro-4-oxo- (CAS 1008780-80-0) lacks the 5-fluoro substituent, resulting in weaker electron-withdrawing effects and altered binding kinetics .
  • Difluoro Derivatives: The 5,8-difluoro configuration in the target compound enhances π-stacking interactions in biological systems, as seen in fluoroquinolone antibiotics like sparfloxacin (CAS 111542-93-9), which shares a similar substitution pattern .

Substituent Variations on the Quinoline Core

  • Adamantyl and Morpholinyl Groups: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) incorporate bulky substituents (e.g., adamantyl) that enhance steric hindrance and receptor selectivity but reduce solubility .
  • Cyclopropyl Substituents: The cyclopropyl group in 3-Quinolinecarboxylic acid, 7-[2-(aminomethyl)-4-morpholinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- (CAS 143375-60-4) stabilizes the molecule against oxidative metabolism, a feature shared with the target compound .

Spectroscopic and Physicochemical Data

  • NMR Analysis : Chemical shift discrepancies in regions A (positions 39–44) and B (positions 29–36) of related compounds (e.g., rapamycin analogs) highlight electronic perturbations caused by substituents. The target compound’s 5,8-difluoro substitution would likely shift proton resonances in these regions distinctively .
  • Molecular Weight and Solubility : The target compound (MW 379.36) has a lower molecular weight than morpholinyl-substituted analogs (e.g., CAS 143375-60-4, MW 379.36) but higher lipophilicity than carboxylic acid derivatives .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Substituents (Positions) Functional Group (Position 3) Molecular Weight Key Properties
3-Quinolinecarbonitrile, 5,8-difluoro- Not Provided 5-F, 8-F Nitrile ~379 (estimated) High metabolic stability, moderate solubility
3-Quinolinecarboxylic acid, 7-morpholinyl 143375-60-4 6-F, 8-F, morpholinyl Carboxylic acid 379.36 High polarity, receptor selectivity
3-Quinolinecarbonitrile,7-fluoro- 1008780-80-0 7-F Nitrile 194.16 Lower electron-withdrawing effects
Sparfloxacin 111542-93-9 5-F, 8-F, piperazinyl Carboxylic acid 392.37 Antibiotic activity, high solubility

Biological Activity

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is C11H7F2NC_{11}H_{7}F_{2}N with a molecular weight of approximately 205.18 g/mol. The compound features a quinoline core with two fluorine atoms at the 5 and 8 positions and a carbonitrile group, which may enhance its biological activity compared to other quinoline derivatives.

Property Value
Molecular FormulaC11H7F2NC_{11}H_{7}F_{2}N
Molecular Weight205.18 g/mol
StructureStructure
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the quinoline core enables these compounds to target essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. Preliminary studies suggest that 3-Quinolinecarbonitrile may inhibit these enzymes, leading to bactericidal effects against various pathogens.

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-Quinolinecarbonitrile may possess antitumor activity. A study highlighted that similar quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of this compound.

Case Studies

  • Study on Bacterial Inhibition : A recent study evaluated the efficacy of 3-Quinolinecarbonitrile against resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential use as an antimicrobial agent in clinical settings .
  • Antitumor Mechanism Investigation : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with 3-Quinolinecarbonitrile resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis .

The biological activity of 3-Quinolinecarbonitrile is likely attributed to its ability to interact with key biological targets:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and topoisomerase IV, disrupting their function.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, potentially leading to mutations or cell death.

Further investigations using molecular docking studies and enzyme inhibition assays are essential for fully understanding these interactions.

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